molecular formula C6H5ClN2O2 B112735 2-Amino-5-chloropyridine-3-carboxylic acid CAS No. 52833-93-9

2-Amino-5-chloropyridine-3-carboxylic acid

Cat. No.: B112735
CAS No.: 52833-93-9
M. Wt: 172.57 g/mol
InChI Key: FYVCCMWINPVVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloropyridine-3-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloropyridine-3-carboxylic acid typically involves the chlorination of 2-aminonicotinic acid. One common method includes the reaction of 2-aminonicotinic acid with chlorine gas in the presence of hydrochloric acid and potassium permanganate. The reaction proceeds as follows: [ \text{C}_6\text{H}_6\text{N}_2\text{O}_2 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{ClN}_2\text{O}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chloro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and various alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-amino-5-chloropyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloropyridine-3-carboxylic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The chloro group can participate in halogen bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

  • 2-Amino-5-chloronicotinic acid
  • 2-Amino-3-chloropyridine
  • 5-Amino-2-chloropyridine

Comparison: 2-Amino-5-chloropyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which provides a distinct set of chemical reactivity and biological activity compared to its analogs. The position of the chloro group also influences its chemical behavior and interaction with other molecules.

Properties

IUPAC Name

2-amino-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVCCMWINPVVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598631
Record name 2-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52833-93-9
Record name 2-Amino-5-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.